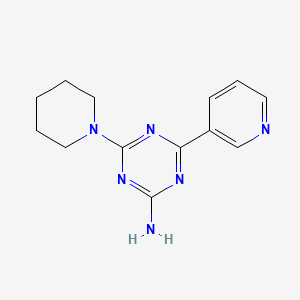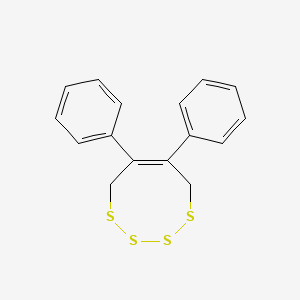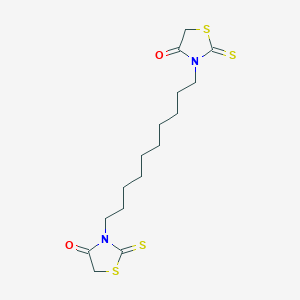
3,3'-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] is a compound belonging to the thiazolidinone family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur and nitrogen in the ring structure enhances the pharmacological properties of these compounds, making them valuable in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] typically involves the reaction of thioamides with various reagents under specific conditions. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to produce the desired thiazolidinone derivatives . Industrial production methods often employ multicomponent reactions, click chemistry, and green chemistry approaches to enhance yield, selectivity, and purity .
Análisis De Reacciones Químicas
4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include ethanol, acetylene dicarboxylate, oxalyl chloride, and various catalysts . Major products formed from these reactions include thiazolidinone derivatives with varied biological activities .
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] can be compared with other thiazolidinone derivatives, such as:
2-Thioxo-4-thiazolidinone: Known for its antimicrobial and anticancer properties.
4,4’-Bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfone: Exhibits moderate efficacy against bacterial strains.
The uniqueness of 4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
37509-68-5 |
|---|---|
Fórmula molecular |
C16H24N2O2S4 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
3-[10-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)decyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H24N2O2S4/c19-13-11-23-15(21)17(13)9-7-5-3-1-2-4-6-8-10-18-14(20)12-24-16(18)22/h1-12H2 |
Clave InChI |
FDTCTQZTWHUIRP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=S)S1)CCCCCCCCCCN2C(=O)CSC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



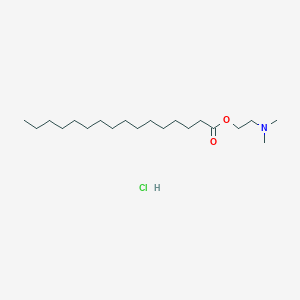
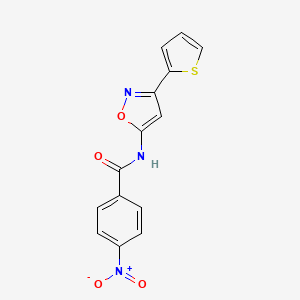

![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
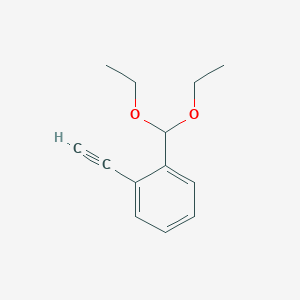
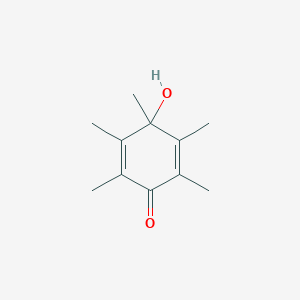
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)
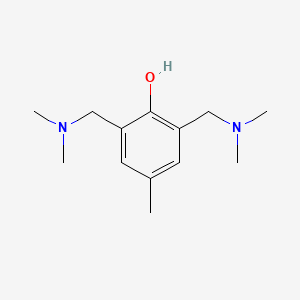
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
